molecular formula C5H2Cl3NO2 B143957 3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one CAS No. 131882-08-1

3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one

Cat. No. B143957
M. Wt: 214.43 g/mol
InChI Key: DOCFUAXGXIDGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. Also known as DCCHO, this compound belongs to the family of oxazinones and has a molecular formula of C6H3Cl3NO2.

Mechanism Of Action

The mechanism of action of DCCHO is not fully understood, but it is believed to act as a nucleophile and react with electrophilic groups in the target molecule. DCCHO has been shown to inhibit the growth of various plants and insects by disrupting their metabolic processes.

Biochemical And Physiological Effects

DCCHO has been shown to have various biochemical and physiological effects in different organisms. In plants, DCCHO has been shown to inhibit the growth of roots and shoots by disrupting the metabolic processes involved in cell division and elongation. In insects, DCCHO has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.

Advantages And Limitations For Lab Experiments

DCCHO has several advantages for use in lab experiments, including its high purity and stability. However, one of the main limitations of DCCHO is its potential toxicity, which can pose a risk to researchers working with the compound. Therefore, proper safety measures should be taken when handling DCCHO in lab experiments.

Future Directions

For research on DCCHO include the development of new synthetic methods and further investigation of its potential applications.

Synthesis Methods

The synthesis of DCCHO involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative, which is then cyclized to form the final product, DCCHO. This synthesis method has been used in various studies to produce DCCHO for further research.

Scientific Research Applications

DCCHO has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of DCCHO is in the field of organic synthesis, where it has been used as a reagent in the synthesis of various compounds. DCCHO has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of plants and insects.

properties

CAS RN

131882-08-1

Product Name

3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one

Molecular Formula

C5H2Cl3NO2

Molecular Weight

214.43 g/mol

IUPAC Name

3,5-dichloro-6-(chloromethyl)-1,4-oxazin-2-one

InChI

InChI=1S/C5H2Cl3NO2/c6-1-2-3(7)9-4(8)5(10)11-2/h1H2

InChI Key

DOCFUAXGXIDGHN-UHFFFAOYSA-N

SMILES

C(C1=C(N=C(C(=O)O1)Cl)Cl)Cl

Canonical SMILES

C(C1=C(N=C(C(=O)O1)Cl)Cl)Cl

synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(chloromethyl)-

Origin of Product

United States

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